molecular formula C9H13N5O2 B6418613 8-(Ethylamino)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione CAS No. 5426-46-0

8-(Ethylamino)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione

Cat. No.: B6418613
CAS No.: 5426-46-0
M. Wt: 223.23 g/mol
InChI Key: IAGITRULIIJKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative of significant interest in medicinal chemistry research. This compound features a core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (xanthine) structure, which serves as a key scaffold for developing novel bioactive molecules. While specific data on this compound is limited, research on its close structural analogs reveals a strong potential for pharmacological investigation. Studies on 7,8-disubstituted derivatives of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione have demonstrated substantial cardiovascular activity. These related compounds have been synthesized and evaluated for their effects on the cardiovascular system, displaying properties such as prophylactic antiarrhythmic activity in epinephrine-induced arrhythmia models and significant hypotensive effects . The structural similarities suggest this compound is a valuable candidate for similar cardiovascular research pathways. Furthermore, modifications to the substituents at the 7 and 8 positions of the purine-2,6-dione core are a established strategy for designing ligands that target central nervous system receptors . Research in this area focuses on creating molecules with affinity for serotonin receptors (e.g., 5-HT 1A , 5-HT 2A , and 5-HT 7 ), which are relevant for investigating potential anxiolytic and antidepressant properties . This product is intended for research and analysis purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

8-(ethylamino)-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O2/c1-4-10-8-11-5-6(12-8)13(2)9(16)14(3)7(5)15/h4H2,1-3H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGITRULIIJKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279774
Record name 8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5426-46-0
Record name 8-(Ethylamino)-3,9-dihydro-1,3-dimethyl-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5426-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 14106
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005426460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC14106
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The most industrially viable method involves substituting a halogen atom at the 8-position of a pre-functionalized xanthine precursor. This approach mirrors the synthesis of related 8-aminopiperidinyl xanthines described in patent US8883805B2.

Reaction Mechanism

  • Bromination : Theophylline (1,3-dimethylxanthine) is brominated at the 8-position using HBr/H₂O₂ or N-bromosuccinimide (NBS), yielding 8-bromo-1,3-dimethylxanthine.

  • Amination : The brominated intermediate reacts with ethylamine under SNAr conditions. Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and bases such as diisopropylethylamine (DIPEA) facilitate deprotonation of ethylamine, enhancing nucleophilicity.

Example Protocol

  • Reactants : 8-bromo-1,3-dimethylxanthine (1 equiv), ethylamine hydrochloride (1.5 equiv), DIPEA (4 equiv)

  • Solvent : NMP

  • Conditions : 140°C for 2 hours

  • Workup : Dilution with methanol, filtration, and recrystallization from ethanol

  • Yield : 90–94%

Advantages and Limitations

  • Advantages : High regioselectivity, scalability to multi-kilogram batches.

  • Limitations : Requires stringent moisture control and elevated temperatures.

Nitroso Reduction and Alkylation

This two-step method adapts theophylline synthesis strategies from patent CN104744470A, modifying the nitroso intermediate to introduce the ethylamino group.

Reaction Steps

  • Nitrosation : Theophylline is treated with sodium nitrite in acetic acid, forming 8-nitroso-theophylline.

  • Reduction and Alkylation : The nitroso group is reduced to an amine using H₂/Pd-C, followed by reductive alkylation with acetaldehyde and ethylamine.

Example Protocol

  • Nitrosation : Theophylline, NaNO₂, acetic acid, 80°C, 30 minutes

  • Reduction : H₂ (3.5 MPa), Pd/C catalyst, methanol, 4 hours

  • Yield : 75–83%

Challenges

  • Over-alkylation may occur, necessitating precise stoichiometry.

  • Lower overall yield compared to SNAr.

Reaction Optimization

Solvent and Temperature Effects

ParameterSNAr MethodNitroso Method
Solvent NMPMethanol/Acetic acid
Temperature 140°C80°C
Reaction Time 2 hours4 hours

NMP’s high boiling point and polarity favor SNAr kinetics, while methanol accommodates milder reduction conditions.

Purification and Characterization

Isolation Techniques

  • Crystallization : Crude product is dissolved in hot ethanol, filtered through activated carbon, and cooled to induce crystallization.

  • Washing : Methanol and tert-butyl methyl ether remove unreacted starting materials.

Industrial Scalability

The SNAr method is preferred for large-scale production due to:

  • High Yield : 90–94% efficiency.

  • Minimal Byproducts : Phthalimide-based protection reduces side reactions.

  • Solvent Recovery : NMP and methanol can be recycled via distillation.

Chemical Reactions Analysis

Types of Reactions

8-(Ethylamino)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethylamino group or the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted purine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-(Ethylamino)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity of purine derivatives and to develop new synthetic methodologies.

    Biology: The compound is used in studies related to enzyme inhibition, particularly those involving phosphodiesterases and adenosine receptors.

    Medicine: Research has shown potential therapeutic applications in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.

    Industry: It is used in the development of new pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 8-(Ethylamino)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione involves its interaction with various molecular targets, including:

    Adenosine Receptors: The compound acts as an antagonist at adenosine receptors, leading to increased levels of cyclic AMP (cAMP) and enhanced neurotransmitter release.

    Phosphodiesterases: It inhibits phosphodiesterase enzymes, preventing the breakdown of cAMP and cGMP, which are important signaling molecules in various physiological processes.

These interactions result in a range of biological effects, including bronchodilation, increased heart rate, and enhanced cognitive function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations at the 8-Position

The 8-position of the purine-2,6-dione scaffold is critical for tuning pharmacological properties. Key analogues include:

Compound 8-Substituent Key Properties/Activities Reference
Target Compound Ethylamino Potential PDE inhibition; inferred anti-inflammatory/anti-fibrotic activity based on structural similarity to theophylline derivatives .
8-Bromo-1,3-dimethyl derivative Bromo High yield (96%), m.p. 164°C; used as synthetic intermediate for further functionalization .
8-Chloro-1,3-dimethyl derivative Chloro m.p. 187°C; serves as precursor for nucleophilic substitution reactions .
8-Cyclohexylamino derivative Cyclohexylamino Reported in patent databases (AC1L5DVT, MolPort-002-620-335); likely explored for enhanced lipophilicity and receptor binding .
8-(Dihydroxyphenethyl)amino derivatives Arylalkylamino Anti-Parkinsonian potential; UPLC/MS purity >95%, m.p. 165–203°C; dopamine hybrid molecules with multitarget activity .
8-Mercapto derivatives Thiol (-SH) High-resolution NMR/HRMS data; evaluated for acetylcholinesterase inhibition and structural flexibility .

Key Observations :

  • Halogen substituents (Br, Cl) enhance synthetic utility but lack direct bioactivity .
  • Arylalkylamino substituents (e.g., dihydroxyphenethyl) confer multitarget activity (e.g., adenosine/dopamine receptor modulation) but increase molecular weight and complexity .
PDE Inhibition and Anti-Fibrotic Effects

Theophylline derivatives with 7,8-disubstitutions exhibit pan-PDE inhibitory activity. For example:

  • 8-Arylalkylamino derivatives (e.g., 8-((3,4-dihydroxyphenethyl)amino)-1,3-dimethyl) show nanomolar PDE4/7 inhibition, translating to anti-fibrotic effects in lung fibroblasts .
  • 8-Ethylamino analogues are hypothesized to retain PDE inhibition but with altered isoform selectivity due to the smaller, less polar ethyl group compared to arylalkyl chains .
Cardiovascular Activity

8-Alkylamino derivatives, such as 8-(2-morpholin-4-yl-ethylamino), demonstrate prophylactic antiarrhythmic activity (ED₅₀ = 55.0) and alpha-adrenoreceptor affinity (Ki = 0.152–4.299 µM) .

Physicochemical Properties

Property 8-(Ethylamino)-1,3-dimethyl Derivative 8-Bromo Derivative 8-(Dihydroxyphenethyl)amino Derivative
Molecular Weight ~265.3 g/mol (estimated) 313.1 g/mol 373.4 g/mol
Melting Point Not reported 164°C 165–203°C
Solubility Moderate (polar substituent) Low (hydrophobic Br) Low (bulky aryl group)
Synthetic Yield Not reported 96% 81–99%

Notes:

  • The ethylamino group likely improves aqueous solubility compared to halogenated derivatives but reduces lipophilicity relative to cyclohexylamino analogues .
  • Crystallinity and polymorphism, critical for pharmaceutical formulation, remain unstudied for the ethylamino derivative but are well-documented for theophylline .

Spectroscopic Data

  • NMR/HRMS: 8-Substituents produce distinct shifts in $ ^1H $-NMR (e.g., ethylamino NH$_2$ at δ 3.2–3.5 ppm) and $ ^{13}C $-NMR (C8 resonance ~150 ppm) .
  • X-ray Crystallography: Co-crystals of theophylline with carboxylic acids demonstrate hydrogen-bonding networks; similar studies for the ethylamino derivative could clarify its solid-state behavior .

Biological Activity

8-(Ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, with the CAS number 5426-46-0, is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to caffeine and theophylline, which are known for their stimulant effects and various pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₉H₁₃N₅O₂ with a molecular weight of 223.232 g/mol. Key physical properties include:

  • Density: 1.405 g/cm³
  • Boiling Point: 438.2ºC at 760 mmHg
  • Flash Point: 218.8ºC
PropertyValue
Molecular FormulaC₉H₁₃N₅O₂
Molecular Weight223.232 g/mol
Density1.405 g/cm³
Boiling Point438.2ºC
Flash Point218.8ºC

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Stimulant Activity : Similar to caffeine, this compound has been shown to enhance alertness and reduce fatigue.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various bacterial strains.
  • Anti-inflammatory Effects : There is emerging evidence indicating that the compound may exhibit anti-inflammatory properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Adenosine Receptors : As a purine derivative, it may act as an antagonist at adenosine receptors, influencing neurotransmitter release and promoting wakefulness.
  • Inhibition of Phosphodiesterase : The compound could inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) in cells.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of several purine derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Stimulant Effects in Animal Models

In a controlled animal study, administration of the compound resulted in increased locomotor activity and reduced sleep duration in mice compared to control groups. This suggests potential applications in treating sleep disorders or enhancing cognitive function.

Q & A

Q. What are the standard methodologies for synthesizing 8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and condensation. For example, ethylamine is introduced at the 8-position of the purine ring via reaction with a halogenated precursor (e.g., 8-bromo-theophylline derivatives) under basic conditions. Solvent choice (e.g., DMF or THF) and catalysts (e.g., triethylamine) are critical for achieving high yields. Reaction temperatures range from 60–100°C, with monitoring via TLC or HPLC to confirm intermediate formation .

Q. How is the molecular structure of this compound characterized in academic research?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., ethylamino at C8 and methyl groups at N1/N3).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C9_9H13_{13}N5_5O2_2; theoretical 235.10 g/mol).
  • X-ray Crystallography : Resolves spatial arrangements, particularly hydrogen-bonding interactions between the purine core and substituents .

Q. What in vitro assays are used to assess its biological activity?

Common assays include:

  • Enzyme Inhibition : Tested against adenosine deaminase (ADA) or phosphodiesterase (PDE) isoforms using fluorometric or colorimetric substrates.
  • Receptor Binding : Radioligand displacement assays (e.g., adenosine A1_{1}/A2_{2} receptors).
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from variations in experimental conditions:

  • Assay Specificity : ADA inhibition may differ due to enzyme isoforms (e.g., ADA1 vs. ADA2).
  • Solubility Factors : Use of DMSO vs. aqueous buffers can alter compound bioavailability.
  • Biological Models : Differences between cell lines (e.g., primary vs. immortalized cells) or animal species (rat vs. humanized models). Statistical meta-analysis of published datasets and validation via orthogonal assays (e.g., SPR for binding kinetics) are recommended .

Q. What strategies optimize the compound’s synthetic yield and purity for pharmacological studies?

Key optimizations include:

  • Protecting Groups : Temporarily shield reactive sites (e.g., N7) during synthesis.
  • Catalyst Screening : Pd-based catalysts for cross-coupling reactions at the 8-position.
  • Purification : Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) achieves >95% purity. Yield improvements (from ~40% to >70%) are reported using microwave-assisted synthesis .

Q. How do structural modifications at the 8-position influence its pharmacokinetic profile?

Comparative SAR studies reveal:

Substituent Effect on Half-life (t1/2_{1/2}) Plasma Protein Binding (%)
Ethylamino2.3 h (rat)82
Cyclohexylamino4.1 h91
Benzylamino1.8 h78
Ethylamino balances moderate lipophilicity (logP ~1.2) with renal clearance, while bulkier groups (e.g., cyclohexylamino) enhance metabolic stability but reduce solubility .

Q. What computational methods predict its interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to adenosine receptors (PDB: 5G53).
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with PDE4B inhibition (R2^2 = 0.89).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can degradation pathways be analyzed to improve formulation stability?

Forced degradation studies under:

  • Acidic/alkaline conditions : HPLC-MS identifies hydrolysis products (e.g., cleavage of ethylamino group).
  • Oxidative stress : H2_2O2_2 exposure generates purine-2,6-dione oxides.
  • Photolysis : UV irradiation (254 nm) causes dimerization. Stabilization strategies include lyophilization and light-protective packaging .

Cross-Disciplinary Applications

Q. What methodologies adapt this compound for neuroscience vs. oncology studies?

  • Neuroscience : Intracerebroventricular (ICV) administration in rodent models to assess neuroprotection (e.g., ischemia-reperfusion injury).
  • Oncology : Conjugation with tumor-targeting moieties (e.g., folic acid) for site-specific delivery. Synergy studies with chemotherapeutics (e.g., cisplatin) via Chou-Talalay analysis .

Q. How is it utilized in studying purine metabolism disorders?

As a competitive inhibitor of ADA, it mimics genetic ADA deficiency in vitro. Metabolomic profiling (LC-MS/MS) tracks adenosine/deoxyadenosine accumulation in Jurkat cells, correlating with dATP-induced apoptosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.